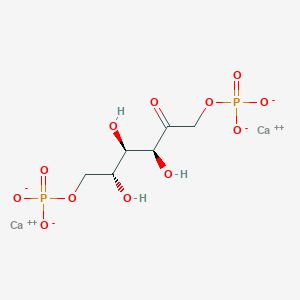![molecular formula C11H18O B122299 2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene CAS No. 152562-66-8](/img/structure/B122299.png)
2-Methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Z-CITCO: is a chemical compound known for its role as an agonist for the constitutive androstane receptor (CAR). It is the cis isomer of the CAR agonist CITCO. The compound has a molecular formula of C19H12Cl3N3OS and a molecular weight of 436.70 . Z-CITCO is primarily used for research purposes and is not intended for human consumption .
Vorbereitungsmethoden
The synthesis of Z-CITCO involves several steps, starting with the preparation of the imidazo[2,1-b]thiazole core. This core is then functionalized with various substituents to achieve the final compound. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with the compound being stored at -20°C for long-term stability
Analyse Chemischer Reaktionen
Z-CITCO undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Z-CITCO may yield carboxylic acids, while reduction may yield alcohols .
Wissenschaftliche Forschungsanwendungen
Z-CITCO has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the constitutive androstane receptor and its role in various chemical processes.
Biology: Employed in research to understand the biological functions of CAR and its impact on cellular processes.
Medicine: Investigated for its potential therapeutic applications, particularly in the regulation of drug metabolism and detoxification pathways.
Industry: Utilized in the development of new chemical entities and as a reference compound in various industrial applications
Wirkmechanismus
Z-CITCO exerts its effects by acting as an agonist for the constitutive androstane receptor (CAR). Upon binding to CAR, Z-CITCO induces the nuclear translocation of the receptor, leading to the activation of CAR-regulated genes. These genes are involved in various metabolic pathways, including the detoxification of xenobiotics and the regulation of drug metabolism .
Vergleich Mit ähnlichen Verbindungen
Z-CITCO is similar to other CAR agonists, such as CITCO. it is unique in its cis isomeric form, which may result in different binding affinities and biological activities. Other similar compounds include:
CITCO: Another CAR agonist with a different isomeric form.
TCPOBOP: A selective CAR agonist for mouse CAR.
Nigramide J: An inverse agonist of human CAR
Z-CITCO’s uniqueness lies in its specific isomeric form, which may offer distinct advantages in certain research applications.
Eigenschaften
CAS-Nummer |
152562-66-8 |
|---|---|
Molekularformel |
C11H18O |
Molekulargewicht |
166.26 g/mol |
IUPAC-Name |
2-methyl-5-propan-2-yl-6-oxabicyclo[3.2.1]oct-2-ene |
InChI |
InChI=1S/C11H18O/c1-8(2)11-5-4-9(3)10(6-11)7-12-11/h4,8,10H,5-7H2,1-3H3 |
InChI-Schlüssel |
KRZRTBOGNYILKU-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CC1CO2)C(C)C |
Kanonische SMILES |
CC1=CCC2(CC1CO2)C(C)C |
Synonyme |
6-Oxabicyclo[3.2.1]oct-2-ene,2-methyl-5-(1-methylethyl)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(1S,12S,14S)-14-Chloro-9-methoxy-4-methyl-11-oxa-4-azatetracyclo[8.6.1.01,12.06,17]heptadeca-6(17),7,9,15-tetraene](/img/structure/B122221.png)
![[21,22,24-Triacetyloxy-20-(acetyloxymethyl)-19-[(E)-but-2-enoyl]oxy-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B122223.png)









